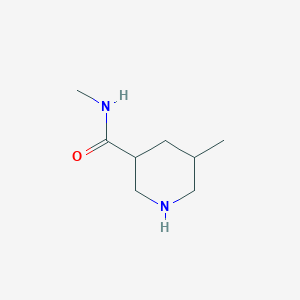

N,5-ジメチルピペリジン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,5-dimethylpiperidine-3-carboxamide” is a chemical compound with the CAS Number: 1496117-89-5 . It has a molecular weight of 156.23 and is typically stored at room temperature . The compound is in the form of an oil .

Molecular Structure Analysis

The IUPAC name for this compound is N,5-dimethyl-3-piperidinecarboxamide . Its InChI code is 1S/C8H16N2O/c1-6-3-7(5-10-4-6)8(11)9-2/h6-7,10H,3-5H2,1-2H3,(H,9,11) .Physical And Chemical Properties Analysis

“N,5-dimethylpiperidine-3-carboxamide” has a molecular weight of 156.23 . It is typically stored at room temperature and is in the form of an oil .作用機序

The exact mechanism of action of N,5-dimethylpiperidine-3-carboxamide is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, including the formation of imines and enolates. N,5-dimethylpiperidine-3-carboxamide has also been shown to interact with various enzymes and receptors, suggesting its potential as a pharmacological agent.

Biochemical and physiological effects:

N,5-dimethylpiperidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, N,5-dimethylpiperidine-3-carboxamide has been shown to enhance the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. However, further research is needed to fully understand the biochemical and physiological effects of N,5-dimethylpiperidine-3-carboxamide.

実験室実験の利点と制限

One of the main advantages of N,5-dimethylpiperidine-3-carboxamide is its ease of synthesis and availability. Additionally, N,5-dimethylpiperidine-3-carboxamide has shown high selectivity and efficiency in various chemical reactions. However, N,5-dimethylpiperidine-3-carboxamide has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.

将来の方向性

N,5-dimethylpiperidine-3-carboxamide has shown promising results in various scientific research applications. Future research directions could include further exploration of its potential as a pharmacological agent, particularly in the treatment of cancer and viral infections. Additionally, further research could focus on the development of new synthetic methodologies using N,5-dimethylpiperidine-3-carboxamide as a building block. Finally, the use of N,5-dimethylpiperidine-3-carboxamide as a chiral auxiliary in asymmetric synthesis could also be further explored.

合成法

N,5-dimethylpiperidine-3-carboxamide can be synthesized through a multistep process involving the reaction of piperidine with various reagents. One of the most common methods involves the reaction of piperidine with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalyst, such as trifluoroacetic acid (TFA). This reaction leads to the formation of N,5-dimethylpiperidine-3-carboxamide as a white crystalline solid.

科学的研究の応用

- 研究者らは、1-(2-アミノエチル)ピペリジン-3-カルボン酸の新しいシッフ塩基を合成しており、その誘導体にN,5-ジメチルピペリジン-3-カルボキサミドが含まれています 。これらの化合物は抗てんかん活性をスクリーニングされており、てんかん発作の管理における潜在的な役割を示唆しています。

- in vitro研究では、並列人工膜透過性BBBアッセイ(PAMPA-BBB)を用いて、N,5-ジメチルピペリジン-3-カルボキサミドに関連する化合物のBBB透過性を評価しました 。BBB透過性を理解することは、特に中枢神経系(CNS)を標的とした薬剤の開発において重要です。

- N,5-ジメチルピペリジン-3-カルボキサミドを含むピペリジンは、創薬における重要な構成要素として役立っています 。その6員複素環構造は、様々な医薬品の構築に役立ちます。

- 置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンは、分子内および分子間反応を用いて合成されます 。

- 研究者は、N,5-ジメチルピペリジン-3-カルボキサミドを含む合成および天然のピペリジンの生物活性を研究しています 。これは、受容体や酵素などの特定の生物学的標的への影響を評価することを含みます。

- ピペリジン部分は20種類以上の医薬品およびアルカロイドに見られ、創薬におけるその重要性を強調しています 。

- 科学者は、治療効果を目指して、ピペリジン部分を有する潜在的な薬剤を研究しています 。これらの応用は、疼痛管理から神経学まで、多岐にわたる分野にわたります。

- ピペリジン系創薬における最近の進歩は、薬理学分野に貢献しています 。

抗てんかん活性

血液脳関門透過性

合成医薬品ブロック

生物学的評価

薬理学的応用

迅速かつ費用対効果の高い合成

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

N,5-dimethylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-3-7(5-10-4-6)8(11)9-2/h6-7,10H,3-5H2,1-2H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXOGRNRIXKYHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1496117-89-5 |

Source

|

| Record name | N,5-dimethylpiperidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2389625.png)

![N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2389628.png)

![1-(6,7-Dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2389630.png)

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389634.png)

![2-chloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2389636.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide](/img/structure/B2389638.png)

![1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2389643.png)